1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane
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Overview
Description
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to an azepane moiety via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,4-dimethoxybenzyl alcohol followed by its conversion to the corresponding azepane derivative. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Chemical Reactions Analysis
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the azepane ring to its corresponding amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation reactions can produce aldehydes or acids.
Scientific Research Applications
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine and methoxy groups may facilitate binding to specific enzymes or receptors, influencing their activity. The azepane ring can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane include:
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in neuroscience research.
2,5-Dimethoxy-4-bromoamphetamine: A psychedelic compound with applications in studying serotonin receptors.
4-Bromo-2,5-dimethoxybenzaldehyde: Used in organic synthesis as an intermediate for various chemical reactions.
The uniqueness of this compound lies in its azepane ring, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-18-14-10-15(19-2)13(16)9-12(14)11-17-7-5-3-4-6-8-17/h9-10H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOFRRYRGSZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCCC2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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